4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine
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Overview
Description
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine, commonly known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of ALDH in various biological processes.
Mechanism Of Action
DEAB inhibits the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to the accumulation of toxic aldehydes, which can induce cell death or inhibit cell growth.
Biochemical And Physiological Effects
DEAB has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. DEAB has also been shown to inhibit the differentiation of stem cells into specific cell types by blocking the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. In addition, DEAB has been shown to inhibit the metabolism of drugs that are substrates for 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes.
Advantages And Limitations For Lab Experiments
DEAB is a selective inhibitor of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes and has been used to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine in various biological processes. However, DEAB has limitations in that it may not be specific to a particular 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoform and may inhibit other enzymes that are structurally similar to 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine.
Future Directions
Future research on DEAB could focus on identifying its potential therapeutic applications in cancer treatment and stem cell therapy. Additionally, research could focus on developing more specific inhibitors of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes that can be used to study the role of specific 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoforms in biological processes. Finally, research could focus on identifying the downstream effects of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibition by DEAB and other 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibitors.
Synthesis Methods
DEAB can be synthesized by the reaction of 3,4-Diethyl aniline with nitrosobenzene in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with dimethyl sulfate to obtain DEAB.
Scientific Research Applications
DEAB has been extensively used in scientific research to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes in various biological processes such as stem cell differentiation, cancer cell growth, and drug metabolism. DEAB has been shown to inhibit the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes, which are involved in the detoxification of various endogenous and exogenous compounds.
properties
CAS RN |
17010-64-9 |
---|---|
Product Name |
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine |
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
InChI Key |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Canonical SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Other CAS RN |
17010-64-9 |
Origin of Product |
United States |
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